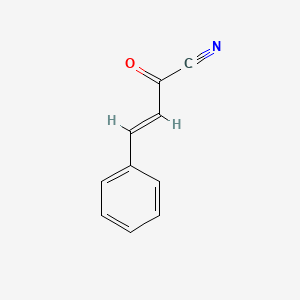

(2E)-3-phenylprop-2-enoyl cyanide

Vue d'ensemble

Description

(2E)-3-Phenylprop-2-enoyl cyanide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-enoyl cyanide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenylprop-2-enoyl cyanide typically involves the reaction of cinnamaldehyde with cyanide sources under specific conditions. One common method is the nucleophilic addition of cyanide ions to the α,β-unsaturated carbonyl compound, cinnamaldehyde. This reaction can be catalyzed by bases such as sodium cyanide or potassium cyanide in an appropriate solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Types of Reactions:

Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group. Cyanide ions can add to the carbon-carbon double bond, forming nitriles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Nucleophilic Addition: Sodium cyanide or potassium cyanide in ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nitriles: Formed through nucleophilic addition of cyanide ions.

Alcohols and Ketones: Formed through reduction or oxidation reactions.

Applications De Recherche Scientifique

(2E)-3-phenylprop-2-enoyl cyanide is an organic compound with applications spanning chemistry, biology, medicine, and industry. Its primary mechanism of action involves targeting and inhibiting the enzyme cytochrome c oxidase, which is vital for cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of cinnamaldehyde with cyanide sources under specific conditions. A common method is the nucleophilic addition of cyanide ions to cinnamaldehyde, catalyzed by bases such as sodium cyanide or potassium cyanide in a solvent like ethanol.

Industrial Production Methods

Industrial production involves large-scale reactions similar to laboratory synthesis, optimized for higher yields and purity, with carefully controlled temperature, pressure, and solvent choice.

Major Products Formed

- Nitriles : Formed through nucleophilic addition of cyanide ions.

- Alcohols and Ketones : Formed through reduction or oxidation reactions.

Scientific Research Applications

- Chemistry : Utilized as a building block in organic synthesis for creating complex molecules.

- Biology : Studied for its potential biological activity and interactions with enzymes and proteins.

- Medicine : Investigated for potential therapeutic properties and as a precursor for drug development.

- Industry : Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Related Research

While the search results do not provide specific data tables or case studies for this compound, they do highlight research on related compounds and their applications:

- Chalcones : 1,3-diaryl-2-propen-1-ones, known for treating pain, inflammation, and certain diseases .

- (E)-2-cyano-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide : Demonstrates antitumor activity by inducing apoptosis and inhibiting tumor cell proliferation.

- 3-Cyano-2-oxa-pyridine derivatives : Synthesized and tested for in vitro cytotoxicity against cervical carcinoma and cerebral glioblastoma multiforme cells .

Mécanisme D'action

The mechanism of action of (2E)-3-phenylprop-2-enoyl cyanide involves its interaction with nucleophiles due to the electrophilic nature of the α,β-unsaturated carbonyl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially altering their function. The phenyl group can also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Cinnamaldehyde: Shares the α,β-unsaturated carbonyl structure but lacks the cyanide group.

Benzyl Cyanide: Contains a cyanide group attached to a benzyl moiety but lacks the α,β-unsaturated carbonyl structure.

Phenylacetonitrile: Similar in having a phenyl group and a nitrile group but differs in the overall structure.

Uniqueness: (2E)-3-phenylprop-2-enoyl cyanide is unique due to the combination of the phenyl group, α,β-unsaturated carbonyl group, and cyanide group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Activité Biologique

(2E)-3-phenylprop-2-enoyl cyanide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a prop-2-enoyl cyanide moiety. The structure can be represented as follows:

This compound is notable for its α,β-unsaturated carbonyl structure, which allows it to participate in various chemical reactions, including nucleophilic additions and electrophilic substitutions.

The primary target of this compound is cytochrome c oxidase , a crucial enzyme in the electron transport chain. The compound inhibits this enzyme by binding to the ferric ion (Fe³⁺) within the enzyme's active site, disrupting cellular respiration and leading to significant biological effects:

- Inhibition of Cellular Respiration : The disruption of cytochrome c oxidase activity results in decreased ATP production, which can lead to cell death under acute exposure conditions.

- Neurotoxic Effects : Acute exposure may result in rapid loss of consciousness, seizures, or even death due to the lack of oxygen at the cellular level.

Antinociceptive Activity

Recent studies have indicated that derivatives of this compound exhibit promising antinociceptive activity . For instance, novel thiourea and urea derivatives synthesized from this compound demonstrated effectiveness against pain in various animal models. The results showed that these derivatives could alleviate pain induced by acetic acid, formalin, and glutamate more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has also highlighted the potential antimicrobial properties of this compound. In vitro studies have shown that this compound exhibits inhibitory effects against several bacterial strains. A comparative study indicated that certain derivatives showed significant antibacterial activity, suggesting potential applications in treating bacterial infections .

Synthesis and Evaluation

- Synthesis of Derivatives : A series of derivatives were synthesized through nucleophilic addition reactions involving this compound. These derivatives were then evaluated for their biological activities.

- Antitubercular Activity : A specific study explored the antitubercular properties of benzohydrazide derivatives derived from this compound. These compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents against drug-resistant strains .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. The compound's interaction with cytochrome c oxidase leads to swift metabolic changes, necessitating further research into its pharmacodynamics and long-term effects on human health.

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVSPHTLWSOFJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.